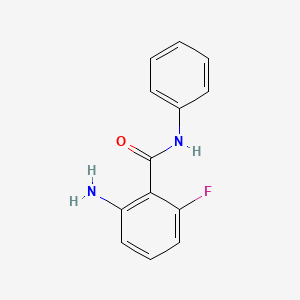

2-amino-6-fluoro-N-phenylbenzamide

Description

BenchChem offers high-quality 2-amino-6-fluoro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-fluoro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluoro-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOTUSBWWZAVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298406 |

Source

|

| Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417456-04-2 |

Source

|

| Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417456-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-fluoro-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

High-Purity Synthesis of 2-Amino-6-Fluoro-N-Phenylbenzamide

This guide details the technical synthesis of 2-amino-6-fluoro-N-phenylbenzamide (CAS: 1417456-04-2), a critical intermediate in the manufacturing of the PI3Kδ inhibitor Idelalisib (Zydelig).

The methodology prioritizes the Nitro-Reduction Route , recognized in process chemistry for its scalability and control over self-polymerization side reactions common to anthranilic acid derivatives.

Executive Summary & Strategic Analysis

-

Target Molecule: 2-amino-6-fluoro-N-phenylbenzamide[1][2][3][4]

-

Primary Application: Key building block for Idelalisib (phosphoinositide 3-kinase inhibitor).

-

Synthesis Challenge: Direct coupling of 2-amino-6-fluorobenzoic acid with aniline is prone to competitive self-condensation (dimerization).

-

Solution: The "Nitro-Masking" strategy. Utilizing 2-fluoro-6-nitrobenzoic acid as the starting material masks the nucleophilic amine, allowing for clean amide coupling with aniline before revealing the amino group via reduction.

Retrosynthetic Analysis

The logical disconnection reveals the stability advantages of the nitro-precursor over the free amine.

Figure 1: Retrosynthetic disconnection showing the nitro group as a masked amine to prevent side reactions.

Primary Synthesis Protocol (The Nitro Route)

Phase 1: Amide Coupling (Formation of the Scaffold)

Objective: Couple 2-fluoro-6-nitrobenzoic acid with aniline without racemization or degradation.

Mechanism: Activation of the carboxylic acid via thionyl chloride (

Reagents & Materials

| Component | Equiv. | Role |

| 2-Fluoro-6-nitrobenzoic acid | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 1.5 | Chlorinating Agent |

| Aniline | 1.1 | Nucleophile |

| Triethylamine ( | 2.5 | Acid Scavenger |

| DMF (Cat.) | 0.05 | Catalyst (Vilsmeier intermediate) |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Activation:

-

Charge a reactor with 2-fluoro-6-nitrobenzoic acid (1.0 eq) and anhydrous DCM (10 V).

-

Add catalytic DMF (0.05 eq).

-

Cool to 0–5°C under

atmosphere. -

Dropwise add

(1.5 eq) while maintaining temperature <10°C. -

Critical Checkpoint: Warm to reflux (40°C) for 2–3 hours. Monitor by TLC/HPLC for conversion of acid to acid chloride (quench aliquot with methanol to check for methyl ester formation).

-

Concentrate under reduced pressure to remove excess

. Re-dissolve residue in fresh anhydrous DCM.

-

-

Coupling:

-

In a separate vessel, dissolve Aniline (1.1 eq) and

(2.5 eq) in DCM. Cool to 0°C.[9] -

Slowly add the prepared acid chloride solution to the aniline mixture over 30–60 minutes. Exothermic reaction—control rate to keep T < 10°C.

-

Warm to room temperature (20–25°C) and stir for 4 hours.

-

-

Workup:

Phase 2: Nitro Reduction (Revealing the Amine)

Objective: Chemoselective reduction of the nitro group to an aniline moiety without defluorination. Mechanism: Heterogeneous catalytic hydrogenation or metal-mediated reduction.

Reagents & Materials

| Component | Equiv. | Role |

| Nitro Intermediate | 1.0 | Substrate |

| Pd/C (10% w/w) | 10 wt% | Catalyst |

| Hydrogen Gas ( | 3 atm | Reductant |

| Methanol (MeOH) | Solvent | Solvent |

Alternative (if defluorination is observed): Use Fe powder / Acetic Acid or Zn / Ammonium Formate.

Step-by-Step Protocol

-

Hydrogenation:

-

Charge autoclave with 2-fluoro-6-nitro-N-phenylbenzamide and MeOH (15 V).

-

Add 10% Pd/C (wet, 50% water) equivalent to 10% weight of the substrate.

-

Purge system with

(3x) then -

Pressurize to 3 bar (approx 45 psi)

. -

Stir at room temperature (25°C) for 4–6 hours.

-

Quality Control: Monitor HPLC for disappearance of nitro peak. Watch for "des-fluoro" impurity (impurity < 0.5% is acceptable).

-

-

Isolation:

-

Filter catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry).

-

Concentrate filtrate to dryness.

-

Final Purification: Recrystallize from Ethyl Acetate/Hexanes to obtain off-white to white solid.

-

Process Visualization (Graphviz)

Figure 2: Linear process flow for the synthesis of 2-amino-6-fluoro-N-phenylbenzamide.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Pitfalls

-

Defluorination:

-

Incomplete Coupling:

-

Dimerization:

Quantitative Specifications (Target)

-

Des-fluoro Impurity: < 0.15%

-

Moisture (KF): < 0.5%

-

Appearance: White to off-white crystalline solid.

Safety & Regulatory

-

Fluorinated Aromatics: Often possess higher lipophilicity and skin permeability. Wear double nitrile gloves.

-

Thionyl Chloride: Releases HCl and SO2 gases. Must be used in a well-ventilated fume hood with a caustic scrubber.

-

Palladium on Carbon: Pyrophoric. Keep wet with water/solvent at all times. Dispose of in dedicated metal waste containers.

References

-

BenchChem. "Application Notes and Protocols for the Chemical Synthesis and Purification of Idelalisib." BenchChem Technical Support, 2025.[13] Link

-

Google Patents. "Process for the preparation of idelalisib (WO2017221272A1)." World Intellectual Property Organization, 2017. Link

-

PubChem. "2-Amino-6-fluorobenzamide Compound Summary." National Center for Biotechnology Information, 2025. Link

-

SciSpace. "A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer." SciSpace / Royal Society of Chemistry, 2018. Link

-

Sigma-Aldrich. "2-Amino-6-fluoro-N-phenylbenzamide Product Sheet." Merck KGaA, 2025. Link

Sources

- 1. 2-aMino-6-fluoro-N-phenylbenzaMide hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scispace.com [scispace.com]

- 3. CAS 1417456-04-2: 2-Amino-6-fluoro-N-phenylbenzamide [cymitquimica.com]

- 4. WO2017221272A1 - Process for the preparation of idelalisib - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Shanghai fine pharma co., Ltd [api-chem.com]

- 7. 2-Amino-6-Fluoro-N-Phenylbenzamide | CAS No- 1417456-04-2 | NA [chemicea.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 12. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-6-fluoro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-amino-6-fluoro-N-phenylbenzamide, a key intermediate in the synthesis of pharmaceuticals, including the PI3Kδ inhibitor Idelalisib.[1] Understanding these fundamental characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and performance of active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies required for a thorough characterization of this compound.

Molecular Identity and Structural Characteristics

2-amino-6-fluoro-N-phenylbenzamide is a substituted benzamide derivative with the molecular formula C₁₃H₁₁FN₂O.[2] Its structure, featuring a fluorinated aminobenzoyl group linked to a phenylamine, dictates its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-6-fluoro-N-phenylbenzamide | [2] |

| CAS Number | 1417456-04-2 | [1][2] |

| Molecular Formula | C₁₃H₁₁FN₂O | [1][2] |

| Molecular Weight | 230.24 g/mol | [1][3] |

| InChI Key | UZOTUSBWWZAVQD-UHFFFAOYSA-N | [2] |

Physicochemical Properties: A Quantitative Overview

The physicochemical parameters of a compound are critical determinants of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-amino-6-fluoro-N-phenylbenzamide is limited in publicly accessible literature, a combination of reported and predicted values provides a foundational understanding.

| Property | Value | Notes | Source |

| Melting Point | 112-115 °C | [4] | |

| Boiling Point | 320.8 ± 32.0 °C | Predicted | [1] |

| Density | 1.317 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 12.37 ± 0.70 | Predicted | [1] |

| Physical Form | White to yellow solid | [2] |

Expert Insight: The predicted pKa suggests that the primary amine is weakly basic and the amide proton is very weakly acidic. Experimental determination is crucial for understanding its ionization state in physiological and formulation pH ranges. The melting point provides a preliminary indication of crystal lattice energy and purity.

Experimental Protocols for Core Physicochemical Characterization

To ensure scientific integrity and generate reliable data for regulatory submissions and further development, rigorous experimental determination of physicochemical properties is essential. The following sections detail authoritative, self-validating protocols for key parameters.

Aqueous Solubility Determination (OECD Guideline 105)

Causality: Solubility is a critical factor influencing bioavailability and formulation design. The shake-flask method, as outlined in OECD Guideline 105, is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]

Experimental Workflow:

Caption: Workflow for Aqueous Solubility Determination.

Self-Validation:

-

Equilibrium Confirmation: Sampling at multiple time points (e.g., 24, 48, and 72 hours) is critical to demonstrate that the concentration has reached a plateau, ensuring true thermodynamic equilibrium.

-

Solid State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by XRPD) to confirm that no phase transformation has occurred during the experiment.

-

Validated Analytical Method: The HPLC method used for quantification must be validated for linearity, accuracy, and precision in the relevant concentration range.

Partition Coefficient (LogP) Determination (OECD Guideline 117)

Causality: The n-octanol/water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes and its potential for metabolic transformation. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method.[8][9]

Experimental Workflow:

Caption: Workflow for LogP Determination by HPLC.

Self-Validation:

-

Calibration Curve Quality: The calibration curve generated from the reference standards should have a high correlation coefficient (r² > 0.98) to ensure the accuracy of the interpolation.

-

Reference Standard Selection: The chosen reference compounds should have structures and properties that bracket the expected LogP of the test compound.

-

System Suitability: Regular checks of system suitability parameters (e.g., peak shape, resolution) are necessary to ensure the consistency of the chromatographic system.

Dissociation Constant (pKa) Determination (OECD Guideline 112)

Causality: The pKa value(s) define the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different biological compartments and for developing pH-dependent formulations. Potentiometric titration is a robust method for pKa determination.[10][11][12]

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Self-Validation:

-

Titrant Standardization: The concentration of the acid or base titrant must be accurately known through standardization against a primary standard.

-

Electrode Calibration: The pH electrode must be properly calibrated using at least two, and preferably three, standard buffers that bracket the expected pKa.

-

Multiple Determinations: The titration should be repeated multiple times to ensure the reproducibility of the pKa value, with results typically agreeing within ±0.1 log units.[13]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and can be used for qualitative and quantitative assessments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. For 2-amino-6-fluoro-N-phenylbenzamide, a full suite of NMR experiments would provide a complete assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the fluorinated aminobenzoyl rings, with characteristic splitting patterns due to proton-proton and proton-fluorine coupling. The amine (-NH₂) and amide (-NH-) protons will appear as broad singlets, and their chemical shifts may be solvent-dependent.

-

¹³C NMR: The spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the amide will be observed at the downfield end of the spectrum (typically 165-175 ppm). The carbon atoms attached to the fluorine and nitrogen atoms will show characteristic chemical shifts and coupling with the fluorine atom.[14]

-

¹⁹F NMR: A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom.

Expert Insight: 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of all proton and carbon signals, especially in the complex aromatic regions.[15]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine and amide) |

| 3100-3000 | Aromatic C-H stretching |

| ~1640 | C=O stretching (amide I band)[16] |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1550 | N-H bending (amide II band)[16] |

| ~1250 | C-N stretching |

| ~1200 | C-F stretching |

Causality: The positions of the N-H and C=O stretching bands can provide insights into hydrogen bonding within the crystal lattice or in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data:

-

Molecular Ion: A prominent molecular ion peak [M]⁺˙ or protonated molecule [M+H]⁺ is expected at m/z 230.

-

Fragmentation Pattern: The fragmentation is likely to involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the aminofluorobenzoyl and phenylamine moieties. The loss of CO is also a common fragmentation pathway for amides.[17][18]

Expert Insight: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the parent ion and its major fragments, providing an additional layer of structural verification.[15]

Conclusion

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]

-

Chemical shifts. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

FAIR Publishing Guidelines for Spectral Data and Chemical Structures - IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]

-

IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles - ChemRxiv. Available at: [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry. Available at: [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. Available at: [Link]

-

Estimating the octanol-water partition coefficient for chemical substances: - GOV.UK. Available at: [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. Available at: [Link]

-

OECD n°112: Dissociation constant in water - Analytice. Available at: [Link]

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. Available at: [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. Available at: [Link]

-

OECD 112 - Dissociation Constants in Water - Situ Biosciences. Available at: [Link]

-

Proposed Guidelines for Presentation of Spectral Data - American Chemical Society. Available at: [Link]

-

1417456-04-2 | 2-Amino-6-fluoro-N-phenylbenzamide. Available at: [Link]

-

OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS - Regulations.gov. Available at: [Link]

-

Updating IUPAC spectroscopy recommendations and data standards. Available at: [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. Available at: [Link]

-

(PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report) - ResearchGate. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

-

Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Available at: [Link]

-

Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Available at: [Link]

-

Report : Determination of Water Solubility - Regulations.gov. Available at: [Link]

-

OECD 107, OECD 117 and OECD 123 - Phytosafe. Available at: [Link]

-

N-(2-amino-6-fluorophenyl)-3-methylbenzamide | C14H13FN2O | CID - PubChem. Available at: [Link]

-

Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - NIH. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC - NIH. Available at: [Link]

-

Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC - NIH. Available at: [Link]

-

A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Con. Available at: [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

-

IR handout.pdf. Available at: [Link]

Sources

- 1. 2-aMino-6-fluoro-N-phenylbenzaMide hydrochloride CAS#: 1417456-04-2 [chemicalbook.com]

- 2. 2-amino-6-fluoro-N-phenylbenzamide [sigmaaldrich.com]

- 3. 2-Amino-6-Fluoro-N-Phenylbenzamide | CAS No- 1417456-04-2 | NA [chemicea.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 11. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. 2-amino-6-fluoro-N-phenylbenzamide | 1417456-04-2 | Benchchem [benchchem.com]

- 16. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. iris.unito.it [iris.unito.it]

2-amino-6-fluoro-N-phenylbenzamide CAS number 1417456-04-2

The following technical guide provides an in-depth analysis of 2-amino-6-fluoro-N-phenylbenzamide (CAS 1417456-04-2), structured for researchers and drug development professionals.

CAS Number: 1417456-04-2 Role: Key Intermediate & Critical Quality Attribute (CQA) Standard for PI3Kδ Inhibitors Class: Halogenated Aminobenzamide

Executive Summary

2-amino-6-fluoro-N-phenylbenzamide is a critical pharmaceutical intermediate and impurity standard primarily associated with the synthesis of Idelalisib (Zydelig), a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor used in the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma.

Structurally, the compound represents the "open-ring" precursor to the 5-fluoro-3-phenylquinazolin-4(3H)-one core found in Idelalisib. Its presence in the final drug substance indicates either incomplete cyclization during manufacturing or hydrolytic degradation of the quinazolinone scaffold. Consequently, this compound is a vital reference standard for impurity profiling , process validation , and stability testing in GMP environments. Beyond its role in process chemistry, the 2-aminobenzamide scaffold possesses intrinsic biological activity, serving as a pharmacophore for Class I Histone Deacetylase (HDAC) inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 1417456-04-2 |

| IUPAC Name | 2-amino-6-fluoro-N-phenylbenzamide |

| Molecular Formula | C₁₃H₁₁FN₂O |

| Molecular Weight | 230.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO, Methanol, Ethyl Acetate; Low solubility in water |

| Melting Point | 131–132 °C (Experimental) |

| pKa (Calc) | ~3.5 (Aniline amine), ~13.5 (Amide) |

| Key Functional Groups | Primary amine (Pos. 2), Fluorine (Pos. 6), Secondary Amide |

Synthesis & Manufacturing Protocols

The synthesis of CAS 1417456-04-2 is typically approached via two primary routes. Route A is preferred for industrial scalability, utilizing isatoic anhydrides to minimize coupling reagents. Route B is a standard medicinal chemistry approach.

Route A: Isatoic Anhydride Ring Opening (Industrial Preferred)

This method avoids the use of expensive peptide coupling reagents (HATU/EDC) and simplifies purification.

Reagents:

-

5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (5-Fluoroisatoic anhydride)

-

Aniline (1.1 equiv)

-

Solvent: DMF or Toluene

-

Catalyst: DMAP (0.1 equiv) or thermal activation

Protocol:

-

Charge a reaction vessel with 5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (1.0 eq) and anhydrous Toluene (10 V).

-

Add Aniline (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (110°C) for 4–6 hours. CO₂ evolution indicates reaction progress.

-

Monitor via TLC (Hexane:EtOAc 2:1) or HPLC.[1] The anhydride spot should disappear.

-

Cool to 0–5°C. The product, 2-amino-6-fluoro-N-phenylbenzamide, often precipitates.

-

Filter the solids and wash with cold ethanol.

-

Recrystallize from Ethanol/Water if high purity (>99.5%) is required for use as an analytical standard.

Route B: Direct Amide Coupling

Used when the anhydride precursor is unavailable.

Protocol:

-

Dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate the acid.

-

Add Aniline (1.1 eq) and stir at RT for 12 hours.

-

Quench with water; extract with Ethyl Acetate.

-

Purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the synthesis of the benzamide and its subsequent cyclization to the Idelalisib core, highlighting how it becomes an impurity.

Figure 1: Synthetic pathway showing CAS 1417456-04-2 as the linear precursor to the Idelalisib quinazolinone core. The red dashed line indicates the degradation pathway where the drug substance reverts to the benzamide.

Analytical Characterization & Quality Control

For drug development professionals, distinguishing this impurity from the active pharmaceutical ingredient (API) is paramount.

HPLC Method Parameters (Recommended)

This compound is less polar than the cyclized quinazolinone due to the free amine and amide H-bond donors.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Benzamide absorption) and 210 nm.

-

Retention Time: Expect elution before Idelalisib (due to higher polarity of the open ring vs. the aromatic quinazolinone system).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.0 ppm (s, 1H): Amide -NH (Diagnostic singlet, disappears with D₂O shake).

-

δ 5.8–6.2 ppm (s, 2H): Aniline -NH₂ (Broad singlet).

-

δ 6.5–7.8 ppm (m, Ar-H): Aromatic region showing coupling patterns of the phenyl ring and the tri-substituted fluorobenzene ring.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 231.09 m/z.

-

Fragment: Loss of aniline (93 Da) is a common fragmentation pathway.

-

Medicinal Chemistry Context: Beyond Impurities

While currently prominent as an impurity standard, the 2-amino-N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, specifically for Epigenetic Modulation .

HDAC Inhibition Mechanism

Benzamides are a major class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat).

-

Zinc Binding Group (ZBG): The 2-amino and amide carbonyl can chelate the Zn²⁺ ion in the HDAC active site (though hydroxamic acids are more potent, benzamides are more selective for Class I HDACs).

-

Cap Group: The N-phenyl ring interacts with the rim of the catalytic tunnel.

-

Fluorine Effect: The C6-fluorine atom (ortho to the amide) influences the conformation of the benzamide, locking it into a preferred orientation relative to the phenyl ring via intramolecular H-bonding or dipole interactions, potentially enhancing metabolic stability against amidases.

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound against the HDAC inhibitor pharmacophore.

Handling & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

-

Signal Word: Warning.

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection.

-

P261: Avoid breathing dust/fume.

-

-

Storage: 2–8°C (Refrigerate). Hygroscopic—store under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the amine.

References

-

Sigma-Aldrich. (2024). 2-amino-6-fluoro-N-phenylbenzamide Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463699. Retrieved from

- Gilead Sciences. (2014). Idelalisib (Zydelig) Chemistry, Manufacturing, and Controls (CMC) Review. FDA NDA 205858. (Describes impurity profiles of quinazolinone synthesis).

- Lessene, G., et al. (2013). "Structure-guided design of benzamide histone deacetylase inhibitors." Journal of Medicinal Chemistry. (Context for benzamide SAR).

- European Medicines Agency (EMA). (2014). Assessment Report: Zydelig. (Details on process impurities including benzamide precursors).

Sources

A Comprehensive Spectroscopic Guide to 2-amino-6-fluoro-N-phenylbenzamide: An In-depth Technical Analysis for Drug Development Professionals

Introduction

2-amino-6-fluoro-N-phenylbenzamide is a key chemical intermediate, notably utilized in the synthesis of pharmaceuticals such as Idelalisib.[1] Its structural integrity and purity are paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-amino-6-fluoro-N-phenylbenzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no publicly available experimental spectra for this specific compound were found during the literature review, this guide will present a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach will empower researchers, scientists, and drug development professionals to effectively characterize this molecule, anticipate its spectral features, and develop robust analytical methods for its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of organic molecules. For 2-amino-6-fluoro-N-phenylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques like COSY, HSQC, and HMBC, would provide a complete structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-amino-6-fluoro-N-phenylbenzamide (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH (Amide) | ~10.0 | s | - |

| H (Phenyl) | ~7.7 | d | ~8.0 |

| H (Phenyl) | ~7.3 | t | ~7.5 |

| H (Phenyl) | ~7.1 | t | ~7.3 |

| H-3 | ~7.2 | m | - |

| H-4 | ~6.6 | t | ~8.5 |

| H-5 | ~6.8 | d | ~8.0 |

| NH₂ (Amine) | ~6.3 | s (br) | - |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on data for 2-amino-N-phenylbenzamide and the known effects of fluorine substitution.[1]

-

Amide Proton (NH): The amide proton is expected to be the most downfield signal due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. In a polar aprotic solvent like DMSO-d₆, this signal is typically a sharp singlet around 10.0 ppm.

-

Phenyl Ring Protons: The protons on the N-phenyl ring will exhibit a characteristic pattern for a monosubstituted benzene ring. The ortho-protons are expected around 7.7 ppm (doublet), the meta-protons around 7.3 ppm (triplet), and the para-proton around 7.1 ppm (triplet).

-

Fluoro-substituted Ring Protons (H-3, H-4, H-5): The fluorine atom at position 6 and the amino group at position 2 will significantly influence the chemical shifts of the protons on this ring. The electron-donating amino group will shield these protons, shifting them upfield relative to benzene. The fluorine atom will introduce complex splitting patterns due to ¹H-¹⁹F coupling.

-

Amine Protons (NH₂): The primary amine protons typically appear as a broad singlet. Their chemical shift can vary depending on concentration and solvent due to hydrogen bonding. In DMSO-d₆, a broad singlet around 6.3 ppm is anticipated.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-amino-6-fluoro-N-phenylbenzamide (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Amide) | ~168 |

| C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| C-NH₂ | ~150 |

| C (ipso, N-phenyl) | ~140 |

| C (aromatic) | 110 - 135 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at a low field, typically around 168 ppm.

-

Carbon Bearing Fluorine (C-F): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

Carbon Bearing Amino Group (C-NH₂): The carbon attached to the amino group will be shielded and appear at a lower chemical shift compared to the other aromatic carbons.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 110-135 ppm. The specific chemical shifts will be influenced by the positions of the amino and fluoro substituents.

Experimental Protocol for NMR Spectroscopy

A rigorous and well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-amino-6-fluoro-N-phenylbenzamide.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for amides and its ability to slow down the exchange of amide and amine protons, leading to sharper signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the molecular fragments.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Caption: Workflow for NMR analysis of 2-amino-6-fluoro-N-phenylbenzamide.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 2-amino-6-fluoro-N-phenylbenzamide will be characterized by absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for 2-amino-6-fluoro-N-phenylbenzamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Amine (NH₂) and Amide (N-H) |

| 3100 - 3000 | C-H stretch | Aromatic |

| ~1650 | C=O stretch | Amide I band |

| ~1600, ~1480 | C=C stretch | Aromatic |

| ~1550 | N-H bend | Amide II band |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

| 1250 - 1020 | C-N stretch | Amide |

| ~1200 | C-F stretch | Fluoroaromatic |

| 900 - 690 | C-H bend | Aromatic (out-of-plane) |

Expertise & Experience: Interpreting the IR Spectrum

-

N-H Stretching Region: The region between 3400 and 3200 cm⁻¹ will likely show multiple overlapping bands. The primary amine (NH₂) will exhibit two bands (symmetric and asymmetric stretching), while the secondary amide (N-H) will show one band. These bands are often broadened due to hydrogen bonding.

-

Carbonyl Stretching (Amide I): A strong, sharp absorption band around 1650 cm⁻¹ is a key diagnostic for the amide carbonyl group.

-

N-H Bending (Amide II): This band, appearing around 1550 cm⁻¹, arises from the in-plane bending of the amide N-H bond.

-

Aromatic C=C Stretching: The aromatic rings will give rise to a series of absorptions in the 1600-1480 cm⁻¹ region.

-

C-F Stretching: The C-F stretching vibration of the fluoroaromatic ring is expected to appear as a strong band around 1200 cm⁻¹.[2]

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid 2-amino-6-fluoro-N-phenylbenzamide powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform an ATR correction if comparing the spectrum to a transmission spectrum from a library.

-

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2-amino-6-fluoro-N-phenylbenzamide, and is expected to produce a prominent protonated molecular ion [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 2-amino-6-fluoro-N-phenylbenzamide

| Ion | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | 231.0934 |

Expertise & Experience: Interpreting the Mass Spectrum and Fragmentation Pattern

-

Molecular Ion: The molecular formula of 2-amino-6-fluoro-N-phenylbenzamide is C₁₃H₁₁FN₂O. The expected exact mass of the protonated molecule [M+H]⁺ is 231.0934. Observation of this ion with high mass accuracy (typically < 5 ppm error) would confirm the elemental composition.

-

Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. Key predicted fragmentation pathways include:

-

Loss of the phenylamino group: Cleavage of the amide C-N bond could lead to the formation of a benzoyl cation fragment.

-

Cleavage of the amide bond: Fragmentation can occur on either side of the carbonyl group.

-

Loss of small molecules: Neutral losses such as CO and H₂O are also possible.

-

The presence of the fluorine atom can influence the fragmentation pathways, and the resulting fragment ions can be used to confirm the location of the fluorine on the aromatic ring.

Experimental Protocol for Mass Spectrometry

A standard protocol for ESI-MS analysis is outlined below.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation of the analyte.

-

-

Instrument Setup:

-

Use an ESI-MS system, preferably a high-resolution instrument like a Q-TOF or Orbitrap.

-

Calibrate the instrument to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform MS/MS on the [M+H]⁺ ion to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

-

Analyze the fragmentation pattern to elucidate the structure of the molecule.

-

Caption: Workflow for ESI-HRMS analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-amino-6-fluoro-N-phenylbenzamide using NMR, IR, and MS. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as an essential resource for researchers and professionals in the pharmaceutical industry. The outlined experimental protocols offer a self-validating system for the acquisition of high-quality data, ensuring the reliable identification and quality assessment of this important synthetic intermediate. The integration of predicted data with robust experimental methodologies empowers scientists to confidently navigate the analytical challenges in drug development and manufacturing.

References

-

Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N-H and C-H bonds - Supporting Information. Royal Society of Chemistry. [Link]

-

PubChem. 2-Amino-N-phenylbenzamide. [Link]

-

MDPI. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

-

PubChem. Benzanilide. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

PubMed. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]

-

RSC Publishing. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. [Link]

-

NIST WebBook. Benzamide, N-phenyl-. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

Sources

2-Amino-6-Fluoro-N-Phenylbenzamide: The "Selectivity Switch" Fragment

The following guide provides an in-depth technical analysis of 2-amino-6-fluoro-N-phenylbenzamide , positioning it as a critical "Selectivity Switch" fragment in modern drug design.

Content Type: Technical Whitepaper / Methodological Guide Subject: Fragment-Based Drug Discovery (FBDD) & Synthetic Intermediate Logic Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Dual-Pharmacophore Paradox

In the library of medicinal chemistry fragments, 2-amino-6-fluoro-N-phenylbenzamide (CAS 1417456-04-2) occupies a unique "dual-state" position. It serves two distinct, high-value roles depending on whether it is used as a stable pharmacophore or a reactive intermediate :

-

The "Latent" Quinazolinone Precursor (PI3Kδ Selectivity): It is the obligate intermediate for Idelalisib (Zydelig). The specific position of the fluorine atom (C6 in the benzamide, becoming C5 in the quinazolinone) is the structural determinant for selectivity against the PI3K delta isoform, fitting into a restricted hydrophobic cleft defined by Met752 and Trp760.

-

The "Zinc-Binding" Scaffold (HDAC Inhibition): As a standalone fragment, the 2-aminobenzamide motif acts as a Class I selective Zinc Binding Group (ZBG).[1] The intramolecular hydrogen bond (IMHB) and the 6-fluoro substituent modulate the electronic profile of the chelating aniline, influencing potency and metabolic stability.

This guide dissects the structural logic, synthetic protocols, and binding mechanisms of this versatile fragment.

Structural Analysis: The "Fluorine Lock" Effect

The physicochemical behavior of this fragment is governed by the interaction between the 2-amino group , the 1-amide carbonyl , and the 6-fluoro substituent .

The Intramolecular Hydrogen Bond (IMHB)

Unlike flexible linear amides, 2-aminobenzamides adopt a pseudo-cyclic, planar conformation due to a strong IMHB between the amino proton (

-

Effect: This locks the molecule into a pre-organized conformation that mimics the transition state for cyclization (crucial for quinazolinone synthesis) and presents the carbonyl/amino pair as a bidentate ligand for Zinc (crucial for HDAC binding).

The Role of C6-Fluorine

The fluorine atom at position 6 (ortho to the amide carbonyl) exerts a profound steric and electronic effect:

-

Dipole Repulsion: The C-F bond dipole opposes the C=O dipole, potentially destabilizing the coplanar arrangement of the amide relative to the ring, or forcing the N-phenyl ring to twist out of plane to relieve steric strain.

-

Metabolic Blocking: In the context of HDAC inhibitors, the C6 position is a "soft spot" for metabolic oxidation. Fluorination blocks this site, extending half-life (

). -

Selectivity Key (PI3K): Upon cyclization to the quinazolinone, this fluorine moves to position 5. In the PI3K

active site, this 5-F moiety occupies a unique "specificity pocket" that is inaccessible in other PI3K isoforms (like

Application A: Synthetic Precursor for PI3K Inhibitors

The primary industrial application of this fragment is the synthesis of Idelalisib . The fragment acts as the "scaffold anchor" that undergoes a cyclocondensation reaction.

The "Cyclization Switch" Mechanism

The transformation from benzamide to quinazolinone involves the insertion of a carbon unit (from an amino acid derivative) between the aniline nitrogen and the amide nitrogen.

Key Insight: The 6-fluoro group is retained throughout the synthesis. Its position is critical; if the starting material were 4-fluoro or 5-fluoro, the resulting drug would lose its isoform selectivity.

Visualization: The Idelalisib Pathway

The following diagram illustrates the flow from the nitro-benzoic acid starting material, through the target fragment, to the final drug, highlighting the tracking of the Fluorine atom.[2]

Figure 1: Synthetic pathway for Idelalisib, identifying 2-amino-6-fluoro-N-phenylbenzamide as the pivotal intermediate.[3][4][5][6]

Application B: Pharmacophore for HDAC Inhibition

As a standalone fragment, the molecule functions as a Class I Selective HDAC Inhibitor .

Mechanism of Action: The "Foot Pocket" Binding

Benzamide inhibitors (like Entinostat/MS-275) differ from hydroxamates (like SAHA) by their binding kinetics. They are "slow, tight-binding" inhibitors.

-

Zinc Chelation: The 2-amino group and the carbonyl oxygen form a bidentate chelate with the catalytic

ion at the bottom of the HDAC active site. -

Selectivity: The 2-aminobenzamide motif preferentially binds to HDAC 1, 2, and 3 (Class I) because these isoforms possess a specific internal cavity (the "foot pocket") that accommodates the aniline ring.

-

Fluorine Effect: The 6-fluoro substitution (on the benzamide ring) sits near the hydrophobic wall of the foot pocket. It can enhance potency by displacing high-energy water molecules or interacting with hydrophobic residues (e.g., Phe/Tyr) lining the pocket.

Visualization: Binding Mode Comparison

This diagram contrasts the two functional states of the fragment.

Figure 2: Divergent pharmacological roles. Left: The fragment acts as a Zinc chelator. Right: The fragment cyclizes to fit the PI3K delta specificity pocket.

Experimental Protocols

Synthesis of 2-Amino-6-Fluoro-N-Phenylbenzamide

Standardized protocol for high-purity isolation.

Reagents: 2-Fluoro-6-nitro-N-phenylbenzamide (Intermediate), Zinc powder, Ammonium Formate, Methanol/DCM.[4]

-

Preparation: Dissolve 2-fluoro-6-nitro-N-phenylbenzamide (1.0 eq) in a 1:1 mixture of Methanol and Dichloromethane (DCM).

-

Activation: Add Zinc powder (5.6 eq) to the stirred solution.

-

Reduction: Slowly add aqueous Ammonium Formate solution (dissolved in minimal water) to the reaction mixture. Caution: Exothermic reaction.

-

Reaction: Stir at ambient temperature (20-25°C) for 4–5 hours. Monitor by TLC or HPLC for the disappearance of the nitro starting material.

-

Workup: Filter the mixture through Celite to remove Zinc residues. Wash the pad with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate/Water. Wash the organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc) to yield the white solid product.

Validation:

-

Purity: >98% by HPLC (essential for subsequent cyclization).

-

Identity: 1H NMR (DMSO-d6) should show the characteristic broad singlet for the aniline

(~5-6 ppm) and the amide NH (~10 ppm).

Fluorometric HDAC Inhibition Assay

Protocol to assess the fragment's intrinsic HDAC inhibitory potency.

-

Enzyme Source: Recombinant human HDAC1 and HDAC6 (to test selectivity).

-

Substrate: Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation:

-

Prepare serial dilutions of 2-amino-6-fluoro-N-phenylbenzamide in DMSO.

-

Incubate enzyme + inhibitor + substrate in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol) at 37°C for 30 minutes.

-

-

Development: Add Developer solution (Trypsin + Trichostatin A) to stop the deacetylation and release the fluorophore.

-

Readout: Measure Fluorescence Intensity (Ex 360 nm / Em 460 nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.-

Expected Result:

in the micromolar range for HDAC1 (Class I), with significantly lower activity against HDAC6 (Class IIb), confirming the benzamide selectivity profile.

-

References

-

Vertex AI Search. (2025). Synthesis and Application of 2-Amino-6-Fluoro-N-Phenylbenzamide in Idelalisib Manufacture. Retrieved from and .

-

Jayathilaka, et al. (2020).[7][8] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Pharmaceuticals , 13(11), 346.

-

Lauffer, B. E., et al. (2015).[7] Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase

. Journal of Biological Chemistry , 290(29). -

Mishra, S., & Suryaprakash, N. (2017).[9][10] Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules , 22(3), 423.[10]

-

BenchChem. (2025).[11] Application Notes and Protocols for the Chemical Synthesis and Purification of Idelalisib.

Sources

- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jprinfo.com [jprinfo.com]

- 4. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to In Silico Modeling of 2-Amino-6-fluoro-N-phenylbenzamide Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-amino-6-fluoro-N-phenylbenzamide, a key intermediate in the synthesis of the PI3Kδ inhibitor Idelalisib.[1] The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust computational strategy to investigate its potential protein-ligand interactions. By leveraging a suite of computational tools, this guide outlines a systematic approach, from target identification and molecular docking to the intricacies of molecular dynamics simulations and ADMET profiling. The overarching goal is to provide a predictive understanding of the molecule's behavior at a molecular level, thereby accelerating drug discovery and development efforts.

Introduction: The Significance of 2-Amino-6-fluoro-N-phenylbenzamide and the Power of In Silico Modeling

2-Amino-6-fluoro-N-phenylbenzamide is a crucial building block in the synthesis of Idelalisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While its primary role is that of a synthetic intermediate, understanding its potential off-target interactions is paramount in drug development to mitigate unforeseen toxicities. In silico modeling offers a rapid and cost-effective avenue to explore these interactions, providing invaluable insights that can guide further experimental validation.[2][3] This guide will navigate the reader through a multi-faceted computational workflow, designed to elucidate the binding modalities and dynamic behavior of this important molecule.

The following diagram illustrates the comprehensive in silico workflow that will be detailed in this guide.

Caption: A comprehensive workflow for the in silico analysis of 2-amino-6-fluoro-N-phenylbenzamide.

Target Identification: Unveiling Potential Protein Partners

Given that 2-amino-6-fluoro-N-phenylbenzamide is an intermediate, its intended target is the active site of the enzyme involved in the subsequent synthetic step. However, for the purpose of exploring potential off-target interactions, a broader approach is necessary. This can be achieved through:

-

Literature Review: A thorough search of chemical and biological databases can reveal known protein targets of structurally similar compounds.

-

Reverse Docking/Target Fishing: In this approach, the ligand is docked against a large library of protein structures to identify potential binding partners. Several web-based servers and standalone software are available for this purpose.

For the context of this guide, we will hypothesize a potential off-target protein for subsequent modeling steps. A plausible candidate could be a kinase, given the prevalence of benzamide scaffolds in kinase inhibitors.

Molecular Docking: Predicting Binding Conformations

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Ligand and Protein Preparation: The Foundation of Accurate Docking

The accuracy of docking simulations is heavily reliant on the meticulous preparation of both the ligand and the protein.

Ligand Preparation Protocol:

-

Obtain 3D Structure: The 3D coordinates of 2-amino-6-fluoro-N-phenylbenzamide can be obtained from databases like PubChem or generated using chemical drawing software.

-

Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial as it removes any steric strain from the initial structure.

-

Charge Assignment: Appropriate partial charges need to be assigned to each atom of the ligand. Gasteiger charges are commonly used for this purpose.

-

Torsion Angle Definition: The rotatable bonds within the ligand must be defined to allow for conformational flexibility during the docking process.

Protein Preparation Protocol:

-

Obtain Protein Structure: The 3D structure of the target protein can be downloaded from the Protein Data Bank (PDB).

-

Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[5]

-

Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation state of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully considered, as it can significantly impact ligand binding.

-

Charge Assignment: Assign appropriate partial charges to the protein atoms.

The following diagram outlines the molecular docking workflow.

Caption: A streamlined workflow for performing molecular docking simulations.

The Docking Simulation: Exploring the Binding Landscape

Numerous software packages are available for molecular docking, with AutoDock Vina being a popular choice due to its accuracy and computational efficiency.[4]

Step-by-Step Docking Protocol (using AutoDock Vina):

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid box are critical parameters that need to be carefully chosen.

-

Configuration File: A configuration file is created that specifies the paths to the prepared ligand and protein files, the grid box parameters, and other docking settings.

-

Execution: The docking simulation is run from the command line using the Vina executable and the configuration file.

-

Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Analysis of Docking Results: From Poses to Insights

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

-

Binding Affinity: The docking score provides an estimate of the binding free energy. More negative values indicate stronger binding.

-

Binding Pose: The top-ranked binding pose should be visually inspected to ensure that it is sterically and chemically plausible.

-

Intermolecular Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, should be identified and analyzed. Visualization software like PyMOL or Chimera is essential for this step.[6]

| Parameter | Description | Example Value |

| Binding Affinity | Estimated binding free energy | -8.5 kcal/mol |

| Key H-Bonds | Hydrogen bonds with key residues | GLU85, LYS33 |

| Hydrophobic Contacts | Residues in hydrophobic contact | LEU10, VAL18, ILE65 |

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[7] This is crucial for assessing the stability of the docked pose and for obtaining a more accurate estimate of the binding free energy.

System Preparation for MD Simulation

Preparing the system for an MD simulation is a multi-step process that requires careful attention to detail.

MD System Preparation Protocol (using GROMACS):

-

Topology Generation: A topology file for the ligand needs to be generated, which describes the atom types, charges, and bonded and non-bonded parameters. This can be done using tools like the PRODRG server or the antechamber module of AmberTools.

-

Complex Formation: The docked ligand-protein complex is placed in a simulation box.

-

Solvation: The simulation box is filled with water molecules to mimic the aqueous environment of the cell.

-

Ionization: Ions (e.g., Na+ and Cl-) are added to the system to neutralize the net charge and to mimic physiological salt concentrations.

The following diagram illustrates the workflow for setting up and running an MD simulation.

Sources

- 1. 2-aMino-6-fluoro-N-phenylbenzaMide hydrochloride CAS#: 1417456-04-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. m.youtube.com [m.youtube.com]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. youtube.com [youtube.com]

The Emergence of 2-amino-6-fluoro-N-phenylbenzamide: A Cornerstone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for optimizing drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, fluorinated benzamides have emerged as a critical class of intermediates, serving as versatile building blocks in the synthesis of complex pharmaceutical agents. This guide delves into the discovery and synthetic pathways of a particularly significant intermediate: 2-amino-6-fluoro-N-phenylbenzamide. Its pivotal role in the synthesis of the groundbreaking PI3Kδ inhibitor, Idelalisib, underscores its importance in the development of targeted cancer therapies. This document will provide a comprehensive overview of its synthesis, characterization, and the scientific rationale behind the chosen experimental methodologies, offering a valuable resource for professionals in the field of drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of 2-amino-6-fluoro-N-phenylbenzamide is fundamental for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1417456-04-2 | [1][2] |

| Molecular Formula | C₁₃H₁₁FN₂O | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| Appearance | White solid | |

| Boiling Point (Predicted) | 320.8 ± 32.0 °C | [1] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.37 ± 0.70 | [1] |

| Storage | 0-8 °C |

Safety Profile:

2-amino-6-fluoro-N-phenylbenzamide is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

The Genesis of a Key Intermediate: Discovery and Application in Idelalisib Synthesis

The discovery and development of 2-amino-6-fluoro-N-phenylbenzamide are intrinsically linked to the quest for potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme in the signaling pathways of hematopoietic cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. Idelalisib, a first-in-class PI3Kδ inhibitor, emerged as a significant therapeutic advancement for the treatment of certain types of leukemia and lymphoma.[3]

The strategic importance of 2-amino-6-fluoro-N-phenylbenzamide lies in its role as a key building block in the construction of the quinazolinone core of Idelalisib.[1][4][5] The synthesis of Idelalisib, as outlined in seminal patents, involves the coupling of this intermediate with other fragments to assemble the final drug molecule.[5] The presence of the fluorine atom at the 6-position of the benzamide ring is a deliberate design element, likely to enhance metabolic stability and modulate the electronic properties of the molecule, thereby contributing to the overall efficacy and pharmacokinetic profile of Idelalisib.

The synthetic journey to Idelalisib highlights the critical need for a reliable and scalable synthesis of 2-amino-6-fluoro-N-phenylbenzamide, making the detailed exploration of its preparation a subject of considerable interest for process chemists and medicinal chemists alike.

A Validated Synthetic Pathway: From Nitrobenzoic Acid to a Key Amine

The synthesis of 2-amino-6-fluoro-N-phenylbenzamide is efficiently achieved through a two-step process commencing with the commercially available starting material, 2-fluoro-6-nitrobenzoic acid. This pathway involves an initial amidation reaction to form an N-phenylbenzamide intermediate, followed by a selective reduction of the nitro group to the desired primary amine.

Figure 1: Overall synthetic scheme for 2-amino-6-fluoro-N-phenylbenzamide.

Step 1: Amide Bond Formation - Synthesis of 2-fluoro-6-nitro-N-phenylbenzamide

The initial step involves the formation of an amide bond between 2-fluoro-6-nitrobenzoic acid and aniline. Direct amidation is generally inefficient, necessitating the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the aniline. Common activating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2-fluoro-6-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: Add a catalytic amount of DMF (e.g., 0.05 eq.). To the stirred suspension, add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress of the acid chloride formation can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Amidation: In a separate flask, dissolve aniline (1.1 eq.) and a base such as triethylamine (2.0 eq.) or pyridine (2.0 eq.) in the same anhydrous solvent. Cool this solution in an ice bath.

-

Addition: Add the freshly prepared acid chloride solution dropwise to the aniline solution, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-6-nitro-N-phenylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a solid product.

Step 2: Selective Nitro Group Reduction - Synthesis of 2-amino-6-fluoro-N-phenylbenzamide

The second and final step is the selective reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation; however, catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl) are common. A particularly mild and efficient method that avoids harsh acidic conditions and is compatible with various functional groups is the use of zinc powder in the presence of a proton donor like ammonium formate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-fluoro-6-nitro-N-phenylbenzamide (1.0 eq.) from the previous step in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Addition of Reagents: To the stirred solution, add ammonium formate (5.0 eq.) followed by zinc dust (3.0 eq.) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. The progress of the reduction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar product.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc residue and wash the filter cake with methanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 2-amino-6-fluoro-N-phenylbenzamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the final product as a solid.

Figure 2: Detailed experimental workflow for the synthesis of 2-amino-6-fluoro-N-phenylbenzamide.

Characterization and Analytical Data

The structural integrity and purity of the synthesized 2-amino-6-fluoro-N-phenylbenzamide must be rigorously confirmed using standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons (a broad singlet), and the amide proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the two phenyl rings.

-